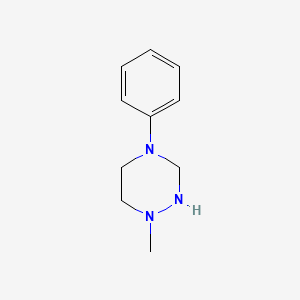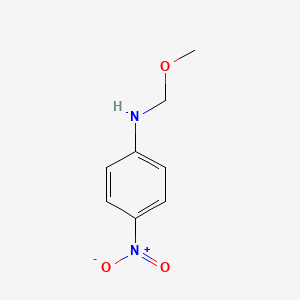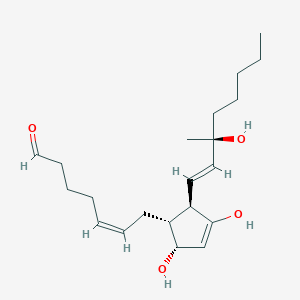
(15S)-15-Methyl-pgf2-alpha 1,9-lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(15S)-15-Methyl-pgf2-alpha 1,9-lactone is a synthetic analog of prostaglandin F2-alpha, a naturally occurring prostaglandin involved in various physiological processes such as inflammation, smooth muscle contraction, and regulation of the reproductive system. This compound is of significant interest due to its potential therapeutic applications and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (15S)-15-Methyl-pgf2-alpha 1,9-lactone typically involves multi-step organic synthesis. The process begins with the preparation of the prostaglandin F2-alpha core structure, followed by the introduction of the 15-methyl group and the formation of the 1,9-lactone ring. Key steps include:
Formation of the Prostaglandin Core: This involves the cyclization of a suitable precursor to form the prostaglandin skeleton.
Introduction of the 15-Methyl Group: This step often involves methylation reactions using reagents such as methyl iodide or methyl triflate.
Lactone Formation: The final step involves the cyclization of the carboxylic acid group at position 1 with the hydroxyl group at position 9 to form the lactone ring. This can be achieved under acidic or basic conditions, depending on the specific synthetic route.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: (15S)-15-Methyl-pgf2-alpha 1,9-lactone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the lactone ring to a diol or reduce double bonds within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group or the lactone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Diols, reduced lactones.
Substitution Products: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(15S)-15-Methyl-pgf2-alpha 1,9-lactone has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying prostaglandin analogs and their chemical behavior.
Biology: Investigated for its effects on cellular processes such as inflammation and smooth muscle contraction.
Medicine: Potential therapeutic applications in the treatment of conditions such as glaucoma, asthma, and preterm labor.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of (15S)-15-Methyl-pgf2-alpha 1,9-lactone involves its interaction with prostaglandin receptors, particularly the FP receptor. Upon binding to the receptor, the compound activates intracellular signaling pathways that lead to various physiological effects. These pathways may involve the activation of G-proteins, the release of secondary messengers such as cyclic AMP (cAMP), and the modulation of ion channels and enzymes.
Vergleich Mit ähnlichen Verbindungen
Prostaglandin F2-alpha: The natural counterpart with similar biological activities.
(15S)-2,2-Difluoro-15-methyl-pgf2-alpha 1,9-lactone: A fluorinated analog with potentially enhanced stability and bioactivity.
Uniqueness: (15S)-15-Methyl-pgf2-alpha 1,9-lactone is unique due to its specific structural modifications, which confer distinct pharmacological properties. The presence of the 15-methyl group and the lactone ring may enhance its receptor binding affinity and metabolic stability compared to other prostaglandin analogs.
Eigenschaften
CAS-Nummer |
62411-21-6 |
|---|---|
Molekularformel |
C21H34O4 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
(Z)-7-[(1R,2R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopent-3-en-1-yl]hept-5-enal |
InChI |
InChI=1S/C21H34O4/c1-3-4-9-13-21(2,25)14-12-18-17(19(23)16-20(18)24)11-8-6-5-7-10-15-22/h6,8,12,14-19,23-25H,3-5,7,9-11,13H2,1-2H3/b8-6-,14-12+/t17-,18-,19+,21+/m1/s1 |
InChI-Schlüssel |
MSFNHUJDWUSYTE-GDTBAKMVSA-N |
Isomerische SMILES |
CCCCC[C@@](C)(/C=C/[C@@H]1[C@H]([C@H](C=C1O)O)C/C=C\CCCC=O)O |
Kanonische SMILES |
CCCCCC(C)(C=CC1C(C(C=C1O)O)CC=CCCCC=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]acetate](/img/structure/B14147774.png)
![N~1~,N~1'~-[Azanediylbis(methylene)]dimethanediamine](/img/structure/B14147781.png)
acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14147802.png)

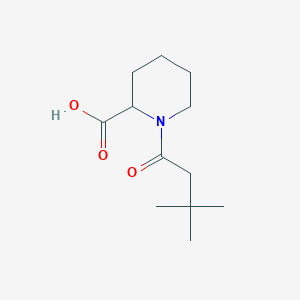
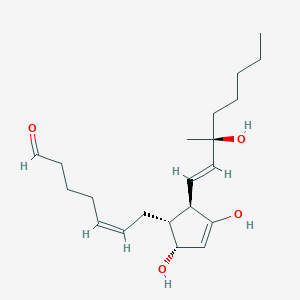
![1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B14147818.png)
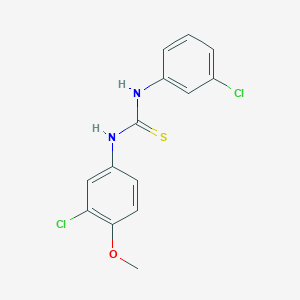
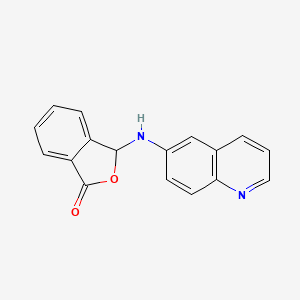
![3-{[(E)-3-Mercapto-5-(5-methyl-2H-pyrazol-3-yl)-[1,2,4]triazol-4-ylimino]-methyl}-phenol](/img/structure/B14147835.png)
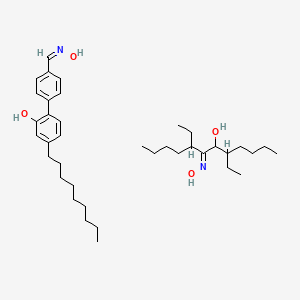
![2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14147841.png)
